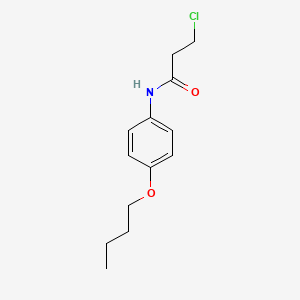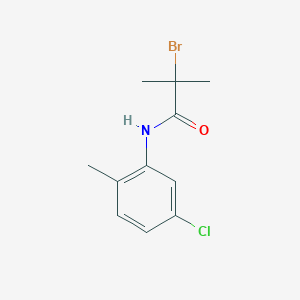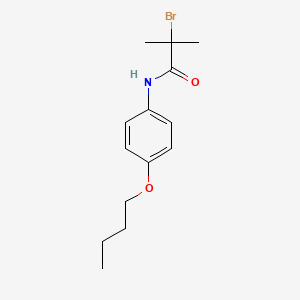![molecular formula C23H32N2O6 B1404511 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid CAS No. 1250992-79-0](/img/structure/B1404511.png)
2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid
Descripción general
Descripción
2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid is a compound that has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonist . It shows low cellular membrane permeability .
Molecular Structure Analysis
The molecular formula of 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid is C23H32N2O6 . Its average mass is 432.510 Da, and its monoisotopic mass is 432.226044 Da .Aplicaciones Científicas De Investigación
Environmental Applications
- Adsorption and Water Treatment:
- Activated carbon and biochar are explored for the removal of pharmaceutical contaminants like Carbamazepine (CBZ) from water. This research focuses on the efficiency of these adsorbents in treating water, a process crucial for environmental safety and human health. The detailed study addresses the CBZ presence in the water cycle and explores adsorption as a potential solution for its removal, considering various aspects like the characteristics of adsorbents, operational conditions, and kinetics of the adsorption processes (Décima et al., 2021).
Materials Science and Photocatalysis
- Photocatalysis and Material Modification:
- (BiO)2CO3 (BOC), part of the Aurivillius-related oxide family, has intriguing properties making it suitable for various applications like healthcare, photocatalysis, and supercapacitors. The review delves into strategies for enhancing the visible light-driven photocatalytic performance of BOC, addressing the fabrication of various BOC micro/nanostructures, the enhancement mechanisms of photocatalytic activity, and multifunctional applications of BOC-based materials (Ni et al., 2016).
Biotechnology and Biocatalysis
- Biocatalyst Inhibition and Industrial Chemical Production:
- Carboxylic acids, including CBZ, are recognized for their biorenewable potential as precursors for various industrial chemicals. The review highlights the impact of such acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, detailing the inhibitory effects of these acids at concentrations below the desired yield and titer. It offers insights into the metabolic engineering strategies needed to enhance microbial robustness against these inhibitors (Jarboe et al., 2013).
Organic Electronics and OLEDs
- Organic Electronics and Light-Emitting Diodes:
- BODIPY-based materials have emerged as promising platforms for applications in sensors, thin-film transistors, and organic photovoltaics. This review focuses on the structural design and development of BODIPY-based organic semiconductors for OLEDs, discussing the breakthroughs and recent advancements as near-IR emitters promoted by aggregation-induced emission (AIE) (Squeo & Pasini, 2020).
Environmental Toxicology and Water Quality
- Water Quality and Environmental Toxicology:
- CBZ, a pharmaceutical compound, is proposed as an anthropogenic marker for water quality assessment due to its persistence and widespread presence in water bodies. The paper provides an in-depth review of CBZ sources, occurrences, toxicological effects, regulations, and its removal by wastewater treatment technologies. The study emphasizes the need for effective CBZ removal techniques, considering the limitations of conventional and advanced treatment technologies (Hai et al., 2018).
Propiedades
IUPAC Name |
9-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,9-diazaspiro[5.5]undecane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-22(2,3)31-20(28)24-13-11-23(12-14-24)10-9-18(19(26)27)25(16-23)21(29)30-15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEINFTFLMWCTAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)

![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)

![3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1404437.png)
![1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404438.png)


![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)
![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)